molecular formula C7H2ClF3O B8663371 2-Chloro-4,5-difluorobenzoyl fluoride CAS No. 121872-96-6

2-Chloro-4,5-difluorobenzoyl fluoride

Cat. No. B8663371
Key on ui cas rn: 121872-96-6
M. Wt: 194.54 g/mol
InChI Key: XEBNBRGYFQUIJV-UHFFFAOYSA-N
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Patent
US05068449

Procedure details

Into a 200 cc glass reactor equipped with a reflux condensor, 50 g of 2-chloro-4,5-difluorobenzoylchloride, 13.7 g of spray dried potassium fluoride and 100 g of sulforane were charged and reacted at 135° C. for 4 hours under stirring. After cooling, the inorganic salts were filtered off, and the residue was subjected to distillation under reduced pressure to obtain 42 g of 2-chloro-4,5-difluorobenzoyl fluoride. The physical properties of the obtained 2-choloro-4,5-difluorobenzoyl fluoride were as follows.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[F-:13].[K+]>>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([F:13])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
reacted at 135° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the inorganic salts were filtered off
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)F)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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